molecular formula C11H22N2O2 B13164761 tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate

Cat. No.: B13164761
M. Wt: 214.30 g/mol
InChI Key: KIYAGGIJXKUTBK-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is a carbamate-protected amine featuring a cyclobutyl core substituted with an aminomethyl group and an N-methylcarbamate moiety. The tert-butyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. Cyclobutyl rings introduce steric strain, which may influence conformational flexibility and reactivity compared to larger or aromatic ring systems.

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-8(6-9)7-12/h8-9H,5-7,12H2,1-4H3

InChI Key

KIYAGGIJXKUTBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CC(C1)CN

Origin of Product

United States

Preparation Methods

Overview

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and drug development. It functions as an intermediate in synthesizing biologically active compounds and as a protective group in peptide synthesis. The compound features a tert-butyl group and a cyclobutyl ring, enabling various chemical reactions such as oxidation, reduction, and substitution.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate. Common conditions involve hydrogen peroxide in an acidic medium, leading to oxidized derivatives of the carbamate.
  • Reduction : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride in anhydrous ether, resulting in reduced amine derivatives.
  • Substitution : Can undergo nucleophilic substitution reactions, especially at the carbamate group, using nucleophiles like amines or alcohols in the presence of a base to yield substituted carbamate derivatives.

Advanced Research Considerations

  • Optimization of Palladium-Catalyzed Coupling : Catalyst screening with chelating ligands (e.g., BINAP) can improve regioselectivity. Polar aprotic solvents (e.g., THF) can enhance the solubility of intermediates. Reactions at 100°C for 12–24 hours can balance kinetics and minimize side reactions.
  • Mitigation of Boc Group Instability : Avoid prolonged exposure to TFA; use milder acids (e.g., HCl in dioxane) for deprotection. Monitor reaction temperatures during coupling steps to keep them below 110°C. Consider alternative protecting groups like Fmoc or Cbz for improved stability.
  • Computational Methods : Docking studies using software like Schrödinger Suite or AutoDock can predict binding affinity to biological targets. DFT calculations using basis sets like B3LYP/6-31G* can analyze cyclobutyl ring strain and electronic effects on reactivity. SAR analysis can correlate substituent effects with activity in analogs.

Analytical Challenges

  • Quantifying Trace Impurities : Use HPLC-MS with C18 columns and 0.1% formic acid gradients to detect low-abundance byproducts, such as de-Boc intermediates. The lack of commercial reference standards may require in-house synthesis of impurities for calibration.
  • Steric Hindrance : Substituents at the 1-position (aminomethyl) can reduce nucleophilic attack rates. Kinetic data may show a decrease in second-order rate constants with bulky groups.

Methodological Recommendations

  • Synthesis : Prioritize palladium-catalyzed coupling for scalability but validate purity via orthogonal methods like NMR and HPLC.
  • Troubleshooting : If yields drop below 30%, screen alternative ligands (e.g., XPhos) or reduce the reaction scale.

Properties

Property Value
IUPAC Name tert-butyl N-[[1-(aminomethyl)cyclobutyl]methyl]carbamate
InChI InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(7-12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14)
InChI Key SPDDULNAYNIRIQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1(CCC1)CN
Molecular Formula C11H22N2O2
DSSTOX Substance ID DTXSID301138388
Molecular Weight 214.30 g/mol
CAS No. 1147107-64-9

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Key Compounds for Comparison:

tert-Butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride () Substituents: Cyclobutyl with 1-aminoethyl and Boc group; hydrochloride salt. Molecular Formula: C7H15Cl2FN2 (discrepancy noted; likely includes Cl from HCl and F as an additional substituent). Key Differences: Ethylamine side chain vs. aminomethyl in the target compound; presence of fluorine and hydrochloride salt may alter solubility and bioavailability .

tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () Substituents: Aromatic phenyl ring with 3-amino-5-methyl and Boc-protected benzylamine. Molecular Formula: C14H20N2O2 (MW: 248.33 g/mol). Applications include pharmaceutical and agrochemical research due to high purity (≥95%) .

tert-Butyl N-[3-(1H-tetrazol-5-yl)cyclobutyl]carbamate ()

  • Substituents : Cyclobutyl with tetrazole ring (heterocyclic).
  • Molecular Formula : C10H17N5O2 (MW: 239.27 g/mol).
  • Key Differences : Tetrazole’s acidity (pKa ~4.9) and metabolic stability contrast with the primary amine in the target compound, making it suitable for bioisosteric replacements in drug design .

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate (–6) Substituents: Benzyl group with 3-aminomethyl and Boc protection. Molecular Formula: C13H20N2O2 (MW: 236.31 g/mol).

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties/Applications
tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate (Target) C11H21N2O2 229.30* Cyclobutyl, aminomethyl, N-methyl N/A Hypothesized use in synthetic intermediates
tert-Butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate HCl C7H15Cl2FN2 217.12 Cyclobutyl, 1-aminoethyl, HCl salt EN300-33211937 Enhanced solubility due to ionic form
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate C14H20N2O2 248.33 Aromatic phenyl, 3-amino-5-methyl 1909319-84-1 Pharmaceutical/agrochemical applications (95% purity)
tert-Butyl N-[3-(1H-tetrazol-5-yl)cyclobutyl]carbamate C10H17N5O2 239.27 Cyclobutyl, tetrazole 1638764-51-8 Bioisostere for carboxylic acids
tert-Butyl N-[3-(aminomethyl)benzyl]carbamate C13H20N2O2 236.31 Benzyl, 3-aminomethyl MFCD01317800 Rigid aromatic scaffold for drug design

*Estimated based on structural similarity.

Research Findings and Trends

  • Cyclobutyl vs. Aromatic analogs (–6) offer superior stability and lipophilicity, favoring membrane permeability in drug candidates .
  • Functional Group Impact : Tetrazole () and primary amine (target compound) groups differ in electronic properties, influencing hydrogen-bonding capacity and target selectivity. The hydrochloride salt in improves aqueous solubility, critical for in vivo studies .
  • Synthetic Utility : Boc-protected amines (all compounds) are widely used in peptide synthesis and medicinal chemistry for temporary amine protection, enabling selective deprotection under mild acidic conditions .

Biological Activity

tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate is a chemical compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including a tert-butyl group, an aminomethyl substituent, and a cyclobutyl ring, contribute to its biological activity and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • Structure : The compound features a tert-butyl group attached to a cyclobutyl ring with an aminomethyl substituent, which enhances its steric and electronic properties.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. Key aspects include:

  • Nucleophilic Activity : The compound acts as a nucleophile, participating in various substitution reactions that can influence enzyme activities or receptor binding affinities.
  • Hydrogen Bonding : Its ability to form hydrogen bonds with biological molecules may alter their structure and function, making it a candidate for pharmacological studies.
  • Enzyme Interactions : Studies indicate that the compound may interact with enzymes, potentially inhibiting or activating them depending on the biological context.

Biological Activity

Research has highlighted several areas where this compound exhibits notable biological activity:

  • Drug Development : The compound serves as a versatile building block in drug design, particularly in creating compounds that target specific biological pathways .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although detailed investigations are required to establish efficacy and mechanisms .
  • Enzyme Modulation : Investigations into its effects on enzyme mechanisms reveal that it may modulate enzyme activity through competitive inhibition or allosteric effects.

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameMolecular FormulaNotable Features
tert-Butyl carbamateC₅H₁₁NO₂Simpler structure, lacks cyclobutyl group
tert-Butyl-N-methylcarbamateC₇H₁₅NO₂Methyl group instead of aminomethyl
tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamateC₁₀H₁₉NO₃Hydroxymethyl group instead of aminomethyl
tert-Butyl N-[1-(4-aminophenyl)cyclobutyl]carbamateC₁₅H₂₂N₂O₂Contains a phenyl group for enhanced interactions

Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Interaction Study : A study focused on the compound's binding affinity to specific enzymes demonstrated that it could effectively inhibit enzyme activity, suggesting potential applications in therapeutic contexts.
  • Synthesis and Stability Analysis : Research on the synthesis pathways revealed that this compound could be produced efficiently under optimized conditions, enhancing its viability for large-scale applications in drug development .

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